Cleroindicin F

Descripción general

Descripción

Synthesis Analysis

Enantioselective syntheses of all chiral members of the cleroindicin family, including Cleroindicin F, have been accomplished. The synthesis demonstrates the utility of 2,4-dihydroxybenzaldehyde as a starting material, employing sequential o-quinone methide chemistry and diastereoselective dearomatization processes. It was found that natural this compound is nearly racemic, and optically pure synthetic samples tend to racemize under slightly basic conditions, indicating sensitivity to environmental conditions (Wenderski, Huang, & Pettus, 2009).

Molecular Structure Analysis

The molecular structure of this compound is intricate, reflecting its complex synthesis pathway. Although the detailed molecular structure analysis specific to this compound is not directly reported in the provided studies, the synthesis process implies a chiral, potentially racemic compound under certain conditions. The enantioselective synthesis approach underscores the compound's structural complexity and the importance of stereochemistry in its synthesis.

Chemical Reactions and Properties

This compound's chemical reactions and properties are highlighted by its tendency to racemize under slightly basic conditions. This indicates that this compound has reactive functional groups that are sensitive to pH changes. The compound's synthesis involves reactions that are indicative of its reactivity, such as o-quinone methide formation and diastereoselective dearomatization, which are crucial for constructing its complex molecular architecture.

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and optical rotation, can be inferred from its synthesis and molecular structure. The nearly racemic nature of natural this compound suggests that its physical properties may vary significantly from its synthetic, optically pure counterpart. These variations can influence its behavior in different environments and applications.

Chemical Properties Analysis

This compound's chemical properties are characterized by its stereochemistry and reactivity. The compound's enantioselective synthesis and propensity to racemize under certain conditions emphasize its sensitivity to chemical environments. These properties are critical for understanding this compound's interactions with other substances and its potential applications in various fields.

- Enantioselective synthesis and structural analysis: (Wenderski, Huang, & Pettus, 2009).

Aplicaciones Científicas De Investigación

Aplicaciones Farmacéuticas

Cleroindicin F se ha identificado como que tiene aplicaciones farmacéuticas potenciales {svg_1}. Se ha encontrado que muestra actividad citotóxica contra algunas células cancerosas humanas {svg_2}. Esto sugiere que this compound podría usarse en el desarrollo de nuevos tratamientos contra el cáncer.

Propiedades antioxidantes

El género Clerodendrum, del cual se deriva la this compound, es conocido por sus propiedades antioxidantes {svg_3}. Esto sugiere que la this compound también puede poseer propiedades antioxidantes, que podrían ser beneficiosas en el tratamiento de enfermedades causadas por estrés oxidativo.

Medicina tradicional

La this compound se encuentra en las hojas de C. splendens, una planta que se utiliza tradicionalmente para el tratamiento de infecciones y heridas {svg_4}. Esto sugiere que la this compound puede tener propiedades antimicrobianas, lo que respalda su uso en la medicina tradicional.

Investigación química

La this compound es uno de los nuevos compuestos aislados de las partes aéreas de Clerodendrum indicum {svg_5}. Su aislamiento e identificación contribuyen al campo de la investigación química, particularmente en el estudio de nuevos compuestos.

Medicina molecular

El estudio de la this compound contribuye al campo de la medicina molecular {svg_6}. Comprender su estructura y propiedades podría conducir al desarrollo de nuevos agentes terapéuticos.

Farmacología

Las posibles aplicaciones farmacéuticas de la this compound la convierten en un tema de interés en el campo de la farmacología {svg_7}. Su actividad citotóxica contra las células cancerosas podría conducir al desarrollo de nuevos fármacos.

Safety and Hazards

Direcciones Futuras

Catalytic asymmetric dearomatization is an emerging and dynamic research subject in asymmetric catalysis . The direct transformations from readily available aromatic feedstocks to structurally diverse three-dimensional polycyclic molecules make catalytic asymmetric dearomatization reactions of broad interest for both organic synthesis and medicinal chemistry . This could potentially advance the synthesis of compounds like Cleroindicin F in the future.

Mecanismo De Acción

Target of Action

Cleroindicin F, also known as (-)-Rengyolone, is primarily an antimicrobial agent . It shows relatively high anticandidal activity against Candida strains . .

Mode of Action

Its antimicrobial activity suggests that it likely interacts with targets that are essential for the survival or proliferation of candida strains .

Biochemical Pathways

Given its antimicrobial activity, it is plausible that this compound interferes with essential biochemical pathways in Candida strains, leading to their inhibition or death .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of this compound and its overall pharmacokinetic profile .

Result of Action

This compound exhibits relatively high anticandidal activity, suggesting that it can inhibit the growth of or kill Candida strains

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of antimicrobial agents . Factors such as pH, temperature, and the presence of other substances can affect the activity of this compound.

Análisis Bioquímico

Biochemical Properties

Cleroindicin F plays a significant role in biochemical reactions due to its antimicrobial and cytotoxic properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound exhibits high anticandidal activity by inhibiting the growth of Candida strains . The exact nature of these interactions involves binding to specific sites on the microbial enzymes, disrupting their normal function and leading to cell death. Additionally, this compound has been shown to interact with proteins involved in cancer cell proliferation, thereby exerting its cytotoxic effects .

Cellular Effects

This compound affects various types of cells and cellular processes. In microbial cells, it inhibits growth and induces cell death by disrupting essential enzymatic functions . In cancer cells, this compound has been observed to influence cell signaling pathways, leading to apoptosis or programmed cell death . This compound also affects gene expression and cellular metabolism, further contributing to its antimicrobial and cytotoxic effects .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific enzymes in microbial cells, inhibiting their activity and leading to cell death . In cancer cells, this compound interacts with proteins involved in cell proliferation and survival, leading to the activation of apoptotic pathways . These interactions result in changes in gene expression and enzyme activity, ultimately causing cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound maintains its antimicrobial and cytotoxic properties for several weeks when stored properly . Prolonged exposure to light and air can lead to degradation and reduced efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits significant antimicrobial activity without noticeable toxic effects . At higher doses, this compound can cause adverse effects, including toxicity and damage to healthy cells . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to its antimicrobial and cytotoxic activities. It interacts with enzymes involved in the synthesis and degradation of essential biomolecules in microbial cells . These interactions disrupt normal metabolic processes, leading to cell death. In cancer cells, this compound affects metabolic flux and metabolite levels, further contributing to its cytotoxic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, this compound accumulates in specific compartments, where it exerts its antimicrobial and cytotoxic effects . The compound’s localization and accumulation are crucial for its efficacy and therapeutic potential .

Subcellular Localization

This compound is localized in specific subcellular compartments, which is essential for its activity and function. It is directed to these compartments through targeting signals and post-translational modifications . In microbial cells, this compound accumulates in the cytoplasm, where it interacts with essential enzymes and proteins . In cancer cells, it localizes to specific organelles involved in cell proliferation and survival, enhancing its cytotoxic effects .

Propiedades

IUPAC Name |

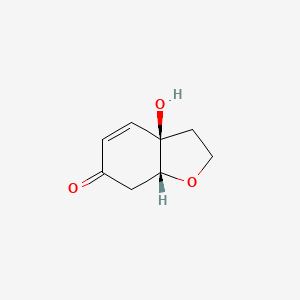

(3aR,7aR)-3a-hydroxy-2,3,7,7a-tetrahydro-1-benzofuran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c9-6-1-2-8(10)3-4-11-7(8)5-6/h1-2,7,10H,3-5H2/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSGPAWIMHOPPDA-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2C1(C=CC(=O)C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H]2[C@@]1(C=CC(=O)C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.